
Comparative cost-analysis of
Vinyltrimethylsilane and its alternatives in

synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vinyltrimethylsilane

Cat. No.: B1294299 Get Quote

A Comparative Cost and Performance Analysis of Vinyltrimethylsilane and Its Alternatives in

Synthesis

In the landscape of modern organic synthesis, the introduction of a vinyl group is a cornerstone

transformation for the construction of complex molecules, including pharmaceuticals and

advanced materials. The choice of the vinylating agent is a critical decision for researchers and

drug development professionals, balancing reactivity, cost-effectiveness, functional group

tolerance, and toxicity. This guide provides an objective comparison of vinyltrimethylsilane,

utilized in Hiyama cross-coupling reactions, with its common alternatives: organostannanes

(e.g., tributyl(vinyl)tin for Stille coupling) and organoboronates (e.g., vinylboronic acid pinacol

ester for Suzuki-Miyaura coupling).

Cost-Benefit Analysis
The selection of a vinylating reagent is often a trade-off between cost, ease of handling, and

the toxicity of the reagents and byproducts. Vinyltrimethylsilane and vinylboronates are

generally favored for their low toxicity compared to organotin compounds, which are known to

be highly toxic and require careful handling and purification methods to remove tin residues.
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Reagent
Typical
Price
(USD/g)

Molar Mass
( g/mol )

Price
(USD/mmol)

Key
Advantages

Key
Disadvanta
ges

Vinyltrimethyl

silane
2.77 - 6.92 100.23 0.28 - 0.69

Low toxicity,

stable,

environmenta

lly benign

silicon

byproducts.

Often

requires an

activator

(e.g.,

fluoride), can

be less

reactive than

organostanna

nes.

Tributyl(vinyl)t

in
16.00 - 56.50 317.10 5.05 - 17.82

High

reactivity,

well-

established

protocols.

High toxicity

of reagent

and tin

byproducts,

difficult to

remove

residues.

Vinylboronic

acid pinacol

ester

3.50 - 563.39 153.02 0.54 - 86.20

Low toxicity,

environmenta

lly benign

boron

byproducts,

high yields,

and often fast

reactions.

Can be

sensitive to

air and

moisture, risk

of

protodeboron

ation.

Note:Prices are estimated based on publicly available data from various suppliers (e.g., Sigma-

Aldrich, Thermo Fisher Scientific, Oakwood Chemical, Apollo Scientific) and may fluctuate. The

price per mmol is calculated for comparison.
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The efficiency of a vinylation reaction is paramount. The following table summarizes typical

performance metrics for the vinylation of a common substrate, 4-bromoacetophenone, using

each class of reagent.

Coupling
Reaction

Vinylating
Reagent

Typical Yield
(%)

Catalyst
Loading
(mol%)

Reaction Time
(h)

Hiyama
Vinyltrimethylsila

ne
70-95 2 12-24

Stille Tributyl(vinyl)tin 85-95 1-5 2-6

Suzuki-Miyaura

Potassium

Vinyltrifluorobora

te

95 2 22

Note:Data is synthesized from typical results found in chemical literature for comparable aryl

halide substrates. Actual results may vary depending on the specific substrate and reaction

conditions.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below

are representative procedures for the vinylation of an aryl halide using each of the compared

reagents.

Hiyama Coupling with Vinyltrimethylsilane
Reaction: Vinylation of 4-bromoacetophenone.

Procedure: To a flame-dried Schlenk flask under an inert atmosphere, add 4-

bromoacetophenone (199 mg, 1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol,

2 mol%), and XPhos (28.6 mg, 0.06 mmol, 6 mol%). Add anhydrous THF (5 mL) and

Vinyltrimethylsilane (208 µL, 1.5 mmol). Finally, add a 1.0 M solution of Tetrabutylammonium

fluoride (TBAF) in THF (1.5 mL, 1.5 mmol). The reaction mixture is then heated and stirred,

with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled and

worked up to isolate the product.
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Stille Coupling with Tributyl(vinyl)tin
Reaction: Vinylation of 4-bromoacetophenone.

Procedure: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-

bromoacetophenone (199 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄,

58 mg, 0.05 mmol, 5 mol%), and anhydrous toluene (5 mL). Add Tributyl(vinyl)tin (348 µL, 1.2

mmol) via syringe. Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction

progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and

quench with a saturated aqueous solution of potassium fluoride

To cite this document: BenchChem. [Comparative cost-analysis of Vinyltrimethylsilane and
its alternatives in synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294299#comparative-cost-analysis-of-
vinyltrimethylsilane-and-its-alternatives-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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